molecular formula C11H12N2O2 B2676787 4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol CAS No. 68857-67-0

4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol

Cat. No.: B2676787
CAS No.: 68857-67-0
M. Wt: 204.229
InChI Key: XRPGEEYBQKPKSC-UHFFFAOYSA-N
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Description

“4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol” is a compound with the molecular formula C11H12N2O2 . It is the first representative of a new heterocyclic system, [1,4]oxazino[4,3-a]benzimidazoles .


Synthesis Analysis

The synthesis of this compound has been studied . Acidification of an aqueous solution of sodium salt gave acid which underwent complete decarboxylation to 2-(1H-benzimidazol-1-yl)-1-phenylethanone when dried at room temperature for 24 hours .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring fused with an oxazepine ring . The molecular weight is approximately 204.225 Da .


Chemical Reactions Analysis

The transformation of the title compound to 4-phenyl-2,5-dihydro-1H-[1,2,5]triazepino[5,4-a]benzimidazol-1-one via reaction with hydrazine hydrate has been studied .

Scientific Research Applications

Synthesis and Evaluation for Therapeutic Potentials

  • Synthesis and Pharmacological Evaluation : Novel derivatives of benzimidazole, such as 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole, have been synthesized and evaluated for their anxiolytic and analgesic properties. These compounds show significant activity in models used for assessing anxiety and pain, suggesting their potential as therapeutic agents (Maltsev et al., 2021).

Applications in Material Science and Chemistry

  • Spectroscopic and X-ray Diffraction Studies : A series of benzimidazole-tethered oxazepine hybrids have been synthesized, and their structures confirmed via spectroscopic and X-ray diffraction methods. These compounds exhibit nonlinear optical (NLO) properties, making them candidates for applications in material science and optical technologies (Almansour et al., 2016).

Molecular Design and Drug Discovery

  • Design and Synthesis for Antifungal Activity : Compounds featuring the dihydrobenzo[e][1,2]oxazepin-4(1H)-one structure have been synthesized and exhibited promising antifungal activities. Their effectiveness against various phytopathogenic fungi highlights their potential in developing new antifungal agents for crop protection (Yang et al., 2017).

  • Anti-HIV-1 Agents : 1-Benzazocine derivatives containing a sulfoxide moiety have been explored for their CCR5 antagonist activity, demonstrating potent anti-HIV-1 effects. These findings support their potential use in HIV-1 therapy, with one compound being selected as a clinical candidate (Seto et al., 2006).

Corrosion Inhibition

  • Corrosion Inhibition Performance : Benzimidazole derivatives have been studied as corrosion inhibitors for mild steel in HCl solutions. Experimental and quantum chemical analyses suggest these compounds are effective in protecting steel against corrosion, indicating their utility in industrial applications (Yadav et al., 2013).

Properties

IUPAC Name

1,3,4,5-tetrahydro-[1,4]oxazepino[4,3-a]benzimidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-8-5-13-10-4-2-1-3-9(10)12-11(13)7-15-6-8/h1-4,8,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPGEEYBQKPKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC2=NC3=CC=CC=C3N21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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